molecular formula C9H13Cl2N3 B3095841 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride CAS No. 1269105-94-3

4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride

Cat. No.: B3095841
CAS No.: 1269105-94-3
M. Wt: 234.12
InChI Key: WMJDYZOFQGPVRJ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride (CAS 1269105-94-3) is a high-purity benzimidazole derivative offered for research and development purposes. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry, notable for its resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with biological targets . This compound serves as a key chemical building block for the synthesis of novel therapeutic agents, particularly in the fields of oncology and antiviral research . Benzimidazole derivatives are extensively investigated as potential anticancer therapeutics. They exhibit activity through multiple mechanisms, including acting as topoisomerase inhibitors, DNA intercalation and alkylating agents, androgen receptor antagonists, and poly(ADP-ribose) polymerase (PARP) inhibitors . Furthermore, benzimidazole-based scaffolds have demonstrated significant promise as antiviral agents. Research into related compounds has shown they can act as allosteric inhibitors of viral polymerases, such as the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), effectively blocking viral replication in cell culture models . This makes them attractive candidates for the development of new antiviral drugs. Please Note: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6,7-dimethyl-3H-benzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-5-6(2)9-8(3-7(5)10)11-4-12-9;;/h3-4H,10H2,1-2H3,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJDYZOFQGPVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1N)NC=N2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent amination. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and pH, is common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride serves as a lead compound for developing new drugs targeting various diseases, including cancer and viral infections. Its structural modifications can enhance its pharmacological profile, making it a candidate for further evaluation in drug discovery programs .

Antiviral Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown efficacy against hepatitis C virus (HCV) with low effective concentration (EC50) values . This highlights the potential of this compound in developing antiviral therapies.

Anticancer Potential

Studies indicate that benzimidazole derivatives can induce apoptosis and inhibit DNA synthesis in cancer cells. The specific substitution pattern of this compound may enhance its anticancer properties by targeting molecular pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a new class of antibacterial agents .

Case Study 1: Antiviral Activity Against HCV

A series of studies have evaluated the antiviral effects of benzimidazole derivatives against HCV. Compounds with structural similarities to this compound showed promising results with EC50 values as low as 0.007 nM against different HCV genotypes .

Case Study 2: Anticancer Properties

Research focusing on the anticancer activity of benzimidazole derivatives indicates that compounds like this compound can significantly inhibit the proliferation of cancer cell lines through mechanisms involving oxidative stress and DNA damage .

Case Study 3: Antimicrobial Efficacy

In vitro studies have shown that derivatives of benzimidazole exhibit significant inhibition against common bacterial strains. The potential for developing new antibiotics from this class of compounds is being actively explored due to their unique mechanisms of action .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the activity of the target proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Derivatives

(a) 5-Chloro-2-methyl-1H-benzimidazol-6-amine (Compound 14)
  • Structure : Chlorine at position 5, methyl at position 2, and amine at position 6 (C₈H₈ClN₃).
  • Synthesis : Prepared via sequential nitration, reduction, and cyclization steps using tin(II) chloride dihydrate in HCl (78% yield) .
  • Properties :
    • Melting point: 108°C.
    • Spectral
  • ¹H-NMR : δ 2.40 (s, CH₃), 6.85–7.32 (aromatic protons).
  • MS : m/z 181 (M⁺).
  • Applications : Intermediate in pharmaceutical synthesis.
(b) 4,5-Dimethyl-1H-benzimidazol-6-amine Dihydrochloride
  • Structure : Methyl groups at positions 4 and 5, amine at position 5.
  • Salt Form: Dihydrochloride salt increases aqueous solubility, critical for bioavailability in drug development (analogous to pramipexole dihydrochloride in ).

Dihydrochloride Salts in Pharmaceuticals

(a) Pramipexole Dihydrochloride Monohydrate
  • Structure: Benzothiazole core with a propylamino substituent (C₁₀H₂₁Cl₂N₃O₄S).
  • Molecular Weight : 302.27 g/mol .
  • Applications : Dopamine agonist for Parkinson’s disease.
  • Comparison : Unlike the benzimidazole core of the target compound, pramipexole’s benzothiazole structure confers distinct receptor-binding properties.
(b) Trientine Dihydrochloride
  • Structure : Triethylenetetramine backbone (C₆H₁₈N₄·2HCl).
  • Applications : Copper chelation therapy for Wilson’s disease .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Yield Applications
This compound C₉H₁₁N₃·2HCl 233.9* N/A 4,5-dimethyl, 6-amine N/A Research applications†
5-Chloro-2-methyl-1H-benzimidazol-6-amine C₈H₈ClN₃ 181.62 108 5-chloro, 2-methyl 78% Synthetic intermediate
Pramipexole dihydrochloride monohydrate C₁₀H₂₁Cl₂N₃O₄S 302.27 N/A Benzothiazole, propyl N/A Parkinson’s disease therapy
Trientine dihydrochloride C₆H₁₈N₄·2HCl 219.1 N/A Ethylenediamine N/A Wilson’s disease treatment

*Calculated value. †Inferred from dihydrochloride salt utility in drug development.

Research Implications and Gaps

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for 5-chloro-2-methyl-benzimidazole (), but experimental validation is needed.
  • Spectral Data : Absence of NMR or MS data for the target compound highlights a research gap.
  • Pharmacological Potential: Dihydrochloride salts like pramipexole () and trientine () underscore the importance of salt forms in drug design, suggesting similar opportunities for 4,5-dimethylbenzimidazole derivatives.

Biological Activity

4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a benzimidazole core with two methyl groups at the 4 and 5 positions and an amine group at the 6 position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.

Table 1: Antimicrobial Activity Against Various Microorganisms

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, it has shown cytotoxic effects on several cancer cell lines.

Case Study: Cytotoxic Effects on Tumor Cells

In a study evaluating its effects on human lung adenocarcinoma (A549) and melanoma (WM115) cell lines, the compound exhibited notable cytotoxicity. The mechanism of action involves inducing apoptosis through caspase activation and DNA damage.

Table 2: Cytotoxicity Results on Tumor Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A54915Apoptosis induction via caspase pathway
WM11520DNA damage leading to cell death

The findings indicate that this compound could be further investigated as a potential anticancer agent targeting hypoxic tumor environments .

Antiviral Activity

This compound also shows promise as an antiviral agent. Studies have demonstrated its ability to inhibit viral replication in vitro.

Table 3: Antiviral Activity Against Selected Viruses

VirusIC50 (µM)Mode of Action
Human Cytomegalovirus25Inhibition of RNA polymerase II
Herpes Simplex Virus30Disruption of viral RNA synthesis

These results suggest that the compound may play a role in the development of antiviral therapies .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to specific enzymes involved in DNA synthesis and cellular processes.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through caspase activation.
  • Disruption of Viral Replication : By inhibiting RNA polymerase II, it effectively blocks viral RNA synthesis.

Q & A

Q. What are the recommended synthesis methodologies for 4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride?

The synthesis of this compound can be optimized using multi-step reactions involving cyclization and functional group modifications. A common approach involves coupling 4,5-dimethyl-1H-benzimidazole precursors with amine-bearing reagents under acidic conditions, followed by hydrochlorination. Statistical experimental design (e.g., factorial design) is critical for optimizing reaction parameters like temperature, solvent polarity, and stoichiometry to maximize yield and purity .

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Advanced spectroscopic techniques are essential:

  • NMR spectroscopy (¹H/¹³C) to verify methyl group positions and amine protonation.
  • X-ray crystallography for definitive confirmation of the crystal structure, including chloride ion coordination .
  • Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and detect impurities.

Q. What in vitro assays are suitable for assessing its biological activity?

Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) with controls to evaluate potency. For example:

  • MTT assays for cytotoxicity profiling in cancer cell lines.
  • Fluorescence-based assays to study binding affinity to biological targets like kinases or DNA .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from variations in assay conditions (e.g., pH, solvent) or cellular models. To address this:

  • Perform dose-response curves under standardized conditions.
  • Use structural analogs (Table 1) to isolate functional group contributions to activity.
  • Apply meta-analysis to reconcile divergent datasets .

Table 1 : Structurally related benzimidazole analogs and their properties

Compound NameKey Structural FeaturesReported Activity
6-Chloro-1,3-benzodioxol-5-amine HClChloro substitution on benzodioxoleAntimicrobial activity
2-Hydrazinyl-4,5-dihydroimidazole HClHydrazine-modified imidazole coreAnticancer potential

Q. What computational methods can predict its reactivity or interactions with biological targets?

  • Density Functional Theory (DFT) to model electronic properties and reaction pathways.
  • Molecular docking (e.g., AutoDock Vina) to simulate binding modes with proteins.
  • Machine learning tools (e.g., Chemprop) to predict solubility or toxicity .

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Apply Design of Experiments (DoE) principles:

  • Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, catalyst loading).
  • High-throughput screening to rapidly test parameter combinations.
  • In-line analytics (e.g., HPLC-MS) for real-time monitoring .

Q. What strategies are effective for studying synergistic effects in combination therapies?

Use isobolographic analysis or Combinatorial Index (CI) calculations to quantify synergy. For example:

  • Pair the compound with known chemotherapeutic agents and assess viability in resistant cell lines.
  • Analyze transcriptomic profiles to identify pathways modulated by the combination .

Q. How can degradation pathways and stability be systematically evaluated?

Conduct forced degradation studies under stress conditions (heat, light, pH extremes) followed by:

  • LC-MS/MS to identify degradation products.
  • Kinetic modeling to predict shelf-life.
  • Solid-state stability analysis (TGA/DSC) for polymorph characterization .

Methodological Notes

  • Data Contradictions : Always cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic parameters) .
  • Experimental Design : Prioritize fractional factorial designs to reduce resource use while capturing critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride
Reactant of Route 2
4,5-Dimethyl-1H-benzimidazol-6-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.